molecular formula C10H13NO3 B7969008 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B7969008
M. Wt: 195.21 g/mol
InChI Key: QGFPIJCOTUZYQG-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, and this particular compound features a methoxy group at the 6-position of the pyridine ring, which influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 6-methoxypyridine with an appropriate halide or triflate under palladium catalysis.

  • Friedel-Crafts Acylation: This involves the acylation of 6-methoxypyridine using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated pyridines, alkylated pyridines, and other substituted derivatives.

Scientific Research Applications

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 3-(6-Methoxypyridin-3-yl)benzaldehyde: This compound differs by having a benzaldehyde group instead of a carboxylic acid group.

  • (6-Methoxypyridin-3-yl)methanamine: This compound has an amine group in place of the carboxylic acid group.

  • (6-Methoxypyridin-3-yl)boronic acid: This compound features a boronic acid group instead of a carboxylic acid group.

Uniqueness: 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is unique due to its carboxylic acid functionality, which imparts different chemical properties and reactivity compared to its similar counterparts. Its methoxy group also contributes to its distinct biological and chemical behavior.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPIJCOTUZYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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